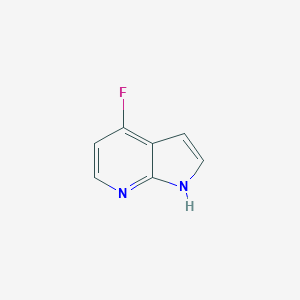
5-ベンジルオキシ-2-メルカプトベンゾイミダゾール
概要
説明
5-Benzyloxy-2-mercaptobenzimidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a benzyloxy group at the 5-position and a mercapto group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
Chemistry:
5-Benzyloxy-2-mercaptobenzimidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various heterocyclic compounds .
Biology and Medicine:
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anti-ulcer properties. It is used in the development of pharmaceuticals targeting these activities .
Industry:
In industrial applications, 5-Benzyloxy-2-mercaptobenzimidazole is used as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion .
作用機序
Target of Action
5-Benzyloxy-2-mercaptobenzimidazole, a derivative of benzimidazole, primarily targets corrosive environments and biological systems . In corrosive environments, it acts as a corrosion inhibitor for various metals . In biological systems, it has been found to exhibit anti-ulcer and anti-microbial activities .
Mode of Action
In corrosive environments, 5-Benzyloxy-2-mercaptobenzimidazole acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means it forms a protective film on the metal surface, decreasing the rate of attack by the environment on metals .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biological activities, including anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial activities .
Result of Action
In corrosive environments, 5-Benzyloxy-2-mercaptobenzimidazole effectively inhibits corrosion, protecting metals from environmental attack .
In biological systems, it has been found to exhibit significant anti-ulcer activity, as well as moderate antibacterial and antifungal activity .
Action Environment
The action of 5-Benzyloxy-2-mercaptobenzimidazole can be influenced by various environmental factors. In corrosive environments, the type of corrosive media, such as acidic or basic media, can affect its efficacy as a corrosion inhibitor .
In biological systems, factors such as pH, temperature, and the presence of other substances can potentially influence its anti-ulcer and anti-microbial activities .
生化学分析
Biochemical Properties
It is known that benzimidazole derivatives, including 2-mercaptobenzimidazole, exhibit diverse biological activities . They are present in numerous anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial agents .
Cellular Effects
Some benzimidazole derivatives have been shown to have significant anti-ulcer activity
Molecular Mechanism
2-mercaptobenzimidazole, a related compound, has been studied for its interaction with copper surfaces
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in DMF, DMSO, Ethanol, and Methanol .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Benzyloxy-2-mercaptobenzimidazole involves the reaction of 4-benzyloxy-1,2-phenylenediamine with potassium ethylxanthate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol .
Industrial Production Methods:
In industrial settings, the synthesis of 5-Benzyloxy-2-mercaptobenzimidazole may involve similar routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions:
Oxidation: 5-Benzyloxy-2-mercaptobenzimidazole can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted benzimidazole derivatives.
類似化合物との比較
- 2-Mercaptobenzimidazole
- 5-Methoxy-2-mercaptobenzimidazole
- 5-Chlorobenzimidazole-2-thiol
Comparison:
5-Benzyloxy-2-mercaptobenzimidazole is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its biological activity. Compared to 2-mercaptobenzimidazole, it may exhibit different pharmacokinetic properties and improved efficacy in certain applications .
特性
IUPAC Name |
5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZVNGKRWWMOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441147 | |
| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465546-82-1 | |
| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



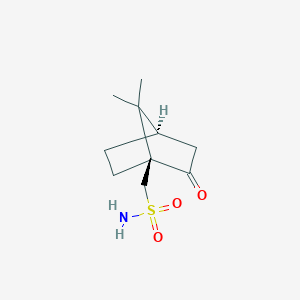

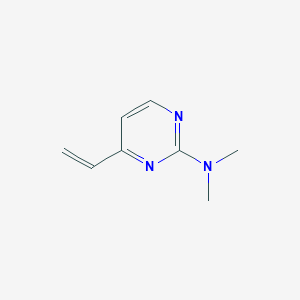

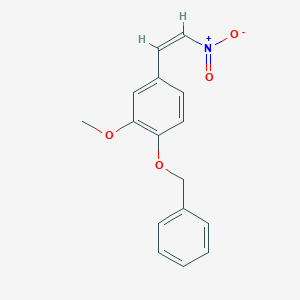
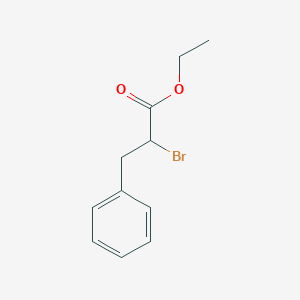


![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

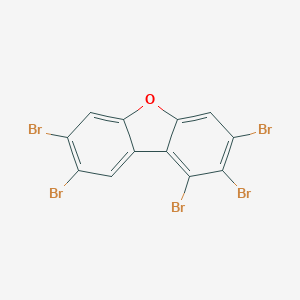
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
